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Compound of Interest

Compound Name: (R)-OP-1074

Cat. No.: B15544502

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) that has
demonstrated significant preclinical activity in models of endocrine-resistant breast cancer. This
technical guide provides an in-depth overview of the discovery, mechanism of action, and key
preclinical data for (R)-OP-1074, intended for researchers, scientists, and drug development
professionals.

Discovery and Rationale

(R)-OP-1074 was identified through the synthesis and screening of a panel of benzopyran
compounds designed to identify pure antiestrogens.[1][2] The rationale for its development
stems from the clinical challenge of endocrine resistance in estrogen receptor-positive (ER+)
breast cancer.[1][2] Many existing therapies, such as tamoxifen, can exhibit partial agonist
activity, leading to resistance. Pure antagonists that completely lack agonist activity and
promote the degradation of the estrogen receptor (ERa) are sought to overcome this limitation.
[1][2] (R)-OP-1074 emerged from this search as a "pure antiestrogen” and a potent SERD.[1]

Mechanism of Action

The primary mechanism of action of (R)-OP-1074 is the disruption of the estrogen receptor
alpha (ERa) signaling pathway. This is achieved through a specific stereochemical interaction
with the receptor's ligand-binding domain.

Signaling Pathway Disruption
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The binding of (R)-OP-1074 to ERa induces a conformational change that specifically displaces
helix 12 of the receptor.[1][3] This displacement is critical, as helix 12 plays a pivotal role in the
activation of the receptor. In its active state, helix 12 forms a binding surface for coactivator
proteins, which are necessary for the transcription of estrogen-responsive genes that drive cell
proliferation. By disrupting helix 12, (R)-OP-1074 prevents coactivator binding, thereby
silencing the transcriptional activity of the receptor.[3] Furthermore, the altered conformation of
the receptor complex marks it for proteasomal degradation, leading to a reduction in the total
cellular levels of ERa.[1][3]
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Figure 1: (R)-OP-1074 Mechanism of Action
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Figure 1: (R)-OP-1074 Mechanism of Action

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies of (R)-OP-1074 is presented
below.
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Cell Line /
Parameter (R)-OP-1074 Fulvestrant Reference
Model
In Vitro Potency
E2-Stimulated
Transcription Not Specified 20 nM 3 nM [2]
Inhibition (IC50)
Transcriptional
Inhibition in
T47D 0.52 £ 0.63 nM 0.57 £ 0.69 nM [4]
WT/D538G ERa
cells (IC50)
In Vivo Efficacy
Statistically
Tumor Volume MCF7/HER2/neu  different from 3l
Change Xenograft fulvestrant at end

of study

Pharmacokinetic

S

Mouse Plasma
PK

Athymic Nude
Mice

Data available
over a 24-hour

period

Not Reported

[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of (R)-OP-1074 are

outlined below.

Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic or antiestrogenic

activity of a compound.

Experimental Workflow:
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Figure 2: Uterotrophic Assay Workflow
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Figure 2: Uterotrophic Assay Workflow

Animal Model: Immature, ovariectomized female mice are used to eliminate endogenous
estrogen production.

Acclimatization: Animals are allowed to acclimatize for a period before the start of the
experiment.

Dosing: Mice are treated daily with the test compound (e.g., (R)-OP-1074), a vehicle control,
and a positive control (estradiol) for a specified number of days.

Endpoint: At the end of the treatment period, the animals are euthanized.

Measurement: The uteri are carefully excised, trimmed of fat, and weighed.
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e Analysis: The uterine weight is normalized to the total body weight. A lack of increase in
uterine weight compared to the vehicle control indicates antiestrogenic activity.

ERa Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to induce the degradation of the ERa protein.
e Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

o Treatment: Cells are treated with varying concentrations of (R)-OP-1074, a positive control
(e.g., fulvestrant), and a vehicle control for a specified time.

o Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard method (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane
(e.g., PVDF).

e Immunoblotting: The membrane is incubated with a primary antibody specific for ERaq,
followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading
control antibody (e.g., B-actin) is used to ensure equal protein loading.

o Detection and Analysis: The protein bands are visualized using a chemiluminescent
substrate, and the band intensities are quantified. A reduction in the ERa band intensity
relative to the loading control indicates protein degradation.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of (R)-OP-1074 in a living organism.

Experimental Workflow:
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Figure 3: Xenograft Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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